molecular formula C15H22OS2 B12612319 2,6-Bis(tert-butylsulfanyl)benzaldehyde CAS No. 918882-57-2

2,6-Bis(tert-butylsulfanyl)benzaldehyde

Cat. No.: B12612319
CAS No.: 918882-57-2
M. Wt: 282.5 g/mol
InChI Key: WKNQCKPTPVZUQD-UHFFFAOYSA-N
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Description

2,6-Bis(tert-butylsulfanyl)benzaldehyde is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation reaction, where tert-butylsulfanyl groups are introduced using tert-butyl chloride and a suitable catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2,6-Bis(tert-butylsulfanyl)benzaldehyde may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(tert-butylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(tert-butylsulfanyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of tert-butylsulfanyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Bis(tert-butylsulfanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The tert-butylsulfanyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

918882-57-2

Molecular Formula

C15H22OS2

Molecular Weight

282.5 g/mol

IUPAC Name

2,6-bis(tert-butylsulfanyl)benzaldehyde

InChI

InChI=1S/C15H22OS2/c1-14(2,3)17-12-8-7-9-13(11(12)10-16)18-15(4,5)6/h7-10H,1-6H3

InChI Key

WKNQCKPTPVZUQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C(=CC=C1)SC(C)(C)C)C=O

Origin of Product

United States

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